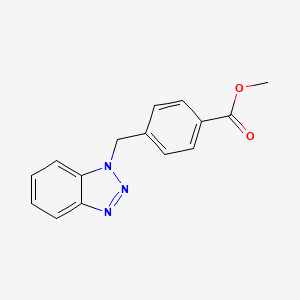

methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate

Descripción general

Descripción

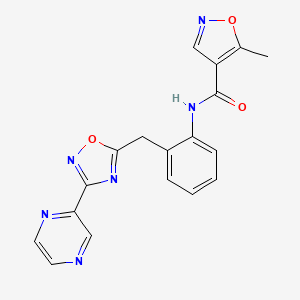

1H-1,2,3-Benzotriazole is a type of benzotriazole, which is a heterocyclic compound with a bicyclic structure composed of two fused rings, one five-membered and the other six-membered, containing three nitrogen atoms . Benzoate esters, such as methyl benzoate, are commonly used in organic synthesis.

Synthesis Analysis

Benzotriazoles can be synthesized from o-phenylenediamine, sodium nitrite, and acetic acid . The benzoate ester could be introduced through esterification reactions.Molecular Structure Analysis

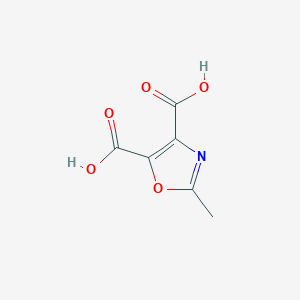

The molecular structure of 1H-1,2,3-benzotriazole consists of a benzene ring fused with a triazole ring . The benzoate ester group would be attached to the benzotriazole core.Chemical Reactions Analysis

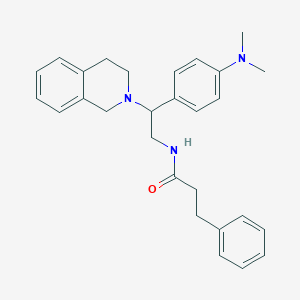

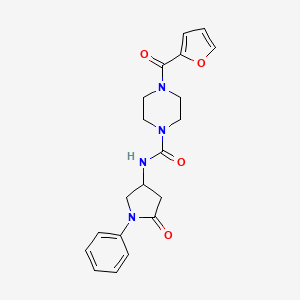

Benzotriazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and are also used in the synthesis of pharmaceuticals .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Benzotriazoles are typically solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate and similar compounds have been synthesized for various applications. One study detailed the preparation of triazole ester derivatives, highlighting their potential for diverse biological applications (Toumani, 2017).

- Another research demonstrated the synthesis of novel arylazopyrazolones substituted with thiazolyhydrazone, using 4-(1H)-benzotriazoyl methyl amino benzoate as an intermediate. These compounds exhibited significant antimicrobial activity (Shah, 2014).

Biodegradation and Environmental Impact

- A study on the biotransformation of benzotriazoles in activated sludge investigated the degradation mechanisms, revealing the formation of transformation products such as hydroxy-1H-benzotriazole. These findings indicate the environmental pathways of such compounds (Huntscha et al., 2014).

- Research on polar pollutants in wastewater highlighted the occurrence and removal of benzotriazoles like 1H-benzotriazole. This study provides insight into the environmental persistence and treatment of these compounds in water systems (Reemtsma et al., 2010).

Photolytic Transformation and Chemical Analysis

- A study on the sunlight photolysis of benzotriazoles, including 1H-benzotriazole, investigated their transformation under simulated sunlight. This research contributes to understanding the environmental fate of such compounds (Weidauer et al., 2016).

- Another research focused on the crystal structure of a related compound, 1,3,5-Tris{[3-(1H-benzotriazol-1-ylmethyl)phenoxy]methyl}-2,4,6-trimethylbenzene, providing valuable data for chemical analysis and molecular design (Xu et al., 2008).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-(benzotriazol-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-20-15(19)12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)16-17-18/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLJIOGNIIZZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331353 | |

| Record name | methyl 4-(benzotriazol-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729131 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate | |

CAS RN |

345953-58-4 | |

| Record name | methyl 4-(benzotriazol-1-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)

![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)

![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)